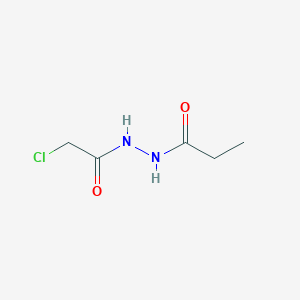

N'-(2-Chloroacetyl)propanohydrazide

Beschreibung

N'-(2-Chloroacetyl)propanohydrazide (CAS: 38090-72-1) is a hydrazide derivative characterized by a propanohydrazide backbone substituted with a 2-chloroacetyl group. Its molecular formula is C₅H₁₀ClN₃O₂, and it has a molecular weight of 179.61 g/mol . Structurally, it contains a reactive chloroacetyl moiety (–CO–CH₂–Cl) and a hydrazide (–NH–NH–CO–) group, which are critical for its chemical and biological interactions. This compound is primarily synthesized via the condensation of propanohydrazide with chloroacetyl chloride under controlled conditions.

Eigenschaften

IUPAC Name |

N'-(2-chloroacetyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-2-4(9)7-8-5(10)3-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLXOIUYPYJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673673 | |

| Record name | N'-(Chloroacetyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38090-72-1 | |

| Record name | N'-(Chloroacetyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of N’-(2-Chloroacetyl)propanohydrazide typically involves the reaction of 2-chloroacetyl chloride with propanohydrazide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

N’-(2-Chloroacetyl)propanohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-(2-Chloroacetyl)propanohydrazide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N’-(2-Chloroacetyl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins . The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N'-(2-Chloroacetyl)propanohydrazide with structurally related hydrazide derivatives, focusing on their synthesis, physicochemical properties, reactivity, and biological activity. Key compounds are selected based on substituent variations (e.g., aromatic rings, heterocycles, alkyl chains) to illustrate structure-activity relationships.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., –CN in N'-(2-Chloroacetyl)-2-cyanoacetohydrazide) enhance electrophilicity at the chloroacetyl site, increasing reactivity in nucleophilic substitutions .

- Aromatic substituents (e.g., fluorophenyl or pyridinyl groups) improve lipophilicity and may enhance binding to biological targets .

Key Observations :

- Reactions in 1,4-dioxane (aprotic solvent) favor high yields (e.g., 80% for cyanoacetohydrazide) by minimizing side reactions .

- Green chemistry approaches (e.g., ethanol as solvent) are employed for derivatives like N'-(2-Chloroacetyl)-3-phenylpropanehydrazide, though yields are lower (15–63%) .

Physicochemical Properties

- Melting Points: Derivatives with rigid structures (e.g., aromatic or heterocyclic substituents) generally exhibit higher melting points (e.g., 135°C for the cyano derivative) compared to aliphatic analogues .

- Solubility : Aromatic substituents (e.g., phenyl or pyridinyl) reduce water solubility but enhance lipid membrane permeability, as seen in N'-(2-Chloroacetyl)-3-phenylpropanehydrazide .

Key Observations :

- Benzylidene derivatives (e.g., (EZ)-N'-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide) show promising drug likeness, with calculated bioavailability scores aligning with medicinal chemistry guidelines .

- The chloroacetyl group is pivotal for covalent interactions with biological targets (e.g., enzyme inhibition via alkylation) .

Biologische Aktivität

N'-(2-Chloroacetyl)propanohydrazide (CAS Number: 46318318) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 164.59 g/mol

- IUPAC Name : this compound

- CAS Number : 46318318

The structure of this compound includes a chloroacetyl group attached to a propanohydrazide backbone, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated on several cancer cell lines. A study reported the following IC values:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that this compound has potential as an anticancer agent, particularly in inhibiting the growth of specific cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

A number of case studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected animal models.

- Cancer Cell Line Study : Research published in Cancer Letters indicated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer.

Safety and Toxicity

While promising, the safety profile of this compound is still under investigation. Toxicity studies are essential to determine safe dosage levels and potential side effects. Current findings suggest moderate toxicity at higher concentrations, necessitating further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.